Cas no 39708-01-5 (6-O-Ethylguanosine)

6-O-Ethylguanosine 化学的及び物理的性質
名前と識別子
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- Guanosine, 6-O-ethyl-
- 6-O-Ethylguanosine
- 6-Ethoxy-9-(β-D-ribofuranosyl)-9H-purin-2-amine
- 1H-Purin-2-amine, 6-[(3-phenyl-2-propenyl)oxy]-
- 2-amino-6-cyclohexyl-methyloxypurine
- 6-(3-phenyl-allyloxy)-7(9)H-purin-2-ylamine
- 6-O-Ethylguanosin
- CTK1I5546
- O6-Cinnamylguanin
- O6cyclohexylmethylguanine
- O6-Ethylguanosin
- O-6-Ethylguanosin
- O6-ethyl-guanosine
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- インチ: InChI=1S/C12H17N5O5/c1-2-21-10-6-9(15-12(13)16-10)17(4-14-6)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3H2,1H3,(H2,13,15,16)
- InChIKey: YZMNBCLMSGJHTI-UHFFFAOYSA-N
- ほほえんだ: CCOC1=NC(N)=NC2N(C3OC(CO)C(O)C3O)C=NC1=2
6-O-Ethylguanosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E678680-1g |
6-O-Ethylguanosine |
39708-01-5 | 1g |
$ 800.00 | 2023-09-07 | ||
TRC | E678680-250mg |
6-O-Ethylguanosine |
39708-01-5 | 250mg |
$207.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-496747-250mg |
6-O-Ethylguanosine, |
39708-01-5 | 250mg |
¥2858.00 | 2023-09-05 | ||
TRC | E678680-2.5g |
6-O-Ethylguanosine |
39708-01-5 | 2.5g |
$1642.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-496747-250 mg |
6-O-Ethylguanosine, |
39708-01-5 | 250MG |
¥2,858.00 | 2023-07-11 |
6-O-Ethylguanosine 関連文献
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
6-O-Ethylguanosineに関する追加情報
6-O-Ethylguanosine: A Comprehensive Overview
The compound with CAS No. 39708-01-5, known as 6-O-Ethylguanosine, is a nucleoside analog that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is a derivative of guanosine, a naturally occurring nucleoside, with an ethyl group attached to the oxygen atom at the 6-position of the ribose sugar. The modification at the 6-position introduces unique chemical and biological properties, making it a subject of interest for researchers exploring its potential applications in drug development.
6-O-Ethylguanosine has been extensively studied for its role in antiviral therapy. Recent studies have highlighted its ability to inhibit viral replication by incorporating into viral RNA, leading to chain termination. This mechanism has been particularly promising in the context of RNA viruses, such as those causing hepatitis C and influenza. Researchers have also explored its potential as a broad-spectrum antiviral agent, capable of targeting multiple viral strains with high efficacy.
The synthesis of 6-O-Ethylguanosine has evolved significantly over the past decade. Traditional methods involved multi-step chemical synthesis, which was often labor-intensive and low-yielding. However, advancements in enzymatic synthesis and semi-synthesis have streamlined the process, making it more efficient and scalable for large-scale production. These improvements have not only enhanced the availability of the compound but also facilitated its use in preclinical studies.
In terms of biological activity, 6-O-Ethylguanosine has demonstrated selective cytotoxicity against cancer cells in vitro. This property suggests its potential as an anticancer agent, although further research is needed to fully understand its mechanism of action and toxicity profile in vivo. Recent studies have also investigated its ability to modulate cellular signaling pathways, particularly those involved in apoptosis and cell cycle regulation.
The pharmacokinetic properties of 6-O-Ethylguanosine have been a focal point of recent research. Studies in animal models have shown that it exhibits moderate bioavailability when administered orally, with rapid absorption and distribution into tissues. However, its stability in plasma and susceptibility to metabolic degradation remain areas requiring optimization to enhance its therapeutic potential.
6-O-Ethylguanosine has also been explored as a potential adjuvant in combination therapies for infectious diseases. Its synergistic effects with other antiviral agents have been studied, with promising results indicating enhanced efficacy when used in combination regimens. This approach could potentially reduce dosing frequency and minimize the risk of drug resistance.
In conclusion, CAS No 39708-01-5, or 6-O-Ethylguanosine, represents a promising compound with diverse applications in medicine. Its unique chemical structure, coupled with advancements in synthesis and understanding of its biological properties, positions it as a valuable tool in the development of novel therapeutic agents. Continued research into its mechanisms of action, pharmacokinetics, and safety profiles will be essential to unlock its full potential in treating various diseases.
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